molecular formula C21H24N2O B159080 N-benzyl-1-pentyl-1H-indole-3-carboxamide CAS No. 695213-59-3

N-benzyl-1-pentyl-1H-indole-3-carboxamide

Cat. No. B159080
M. Wt: 320.4 g/mol
InChI Key: OLACYTSBFXCDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-1-pentyl-1H-indole-3-carboxamide”, also known as SDB-006, is a cannabimimetic indole . It binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 and 134 nM, respectively .


Molecular Structure Analysis

The molecular formula of “N-benzyl-1-pentyl-1H-indole-3-carboxamide” is C21H24N2O . The InChI string representation of its structure is InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) . The SMILES representation is O=C(C1=CN(CCCCC)C2=CC=CC=C21)NCC3=CC=CC=C3 .

Scientific Research Applications

1. Organic & Biomolecular Chemistry

  • Application : Used in the synthesis of 1,2,3-trisubstituted indoles .
  • Method : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
  • Results : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

2. Synthetic Cannabinoids

  • Application : SDB-006, a cannabimimetic indole, binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 and 134 nM, respectively .

3. Designer Drugs

  • Application : Identified as a designer drug in illegal products being sold in Japan .
  • Method : The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
  • Results : The mass and NMR spectrometric data revealed that it was 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxamide .

4. Structural Scheduling of Synthetic Cannabinoids

  • Application : To combat the illicit synthetic cannabinoid industry many jurisdictions have created a system to control these cannabinoids through their general (or Markush) structure as opposed to their specific identity .

5. Biological Potential of Indole Derivatives

  • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

6. Identification of New Synthetic Cannabinoids

  • Application : Identified as a new type of synthetic cannabinoid in illegal products being sold in Japan .
  • Method : The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
  • Results : Both mass and NMR spectrometric data revealed that it was 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxamide .

properties

IUPAC Name

N-benzyl-1-pentylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLACYTSBFXCDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009997
Record name 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-pentyl-1H-indole-3-carboxamide

CAS RN

695213-59-3
Record name 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695213-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDB-006
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0695213593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SDB-006
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM02A5A302
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-pentyl-1H-indole-3-carboxamide

Citations

For This Compound
8
Citations
SD Banister, A Olson, M Winchester… - Drug Testing and …, 2018 - Wiley Online Library
… The regioisomeric methoxy- and fluorine-substituted analogs of SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide) were synthesized and could not be differentiated by gas …
SD Banister, SM Wilkinson, M Longworth… - ACS chemical …, 2013 - ACS Publications
Two novel adamantane derivatives, adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001) and N-(adamtan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001), were recently …
Number of citations: 92 pubs.acs.org
T Cooman, H Santos, J Cox, JF Allochio Filho… - Forensic Chemistry, 2020 - Elsevier
The use of new psychoactive substances (NPS) has been recognized worldwide at an alarming rate. Oral fluid collection is becoming more prevalent as a matrix for evaluating drug …
Number of citations: 11 www.sciencedirect.com
V Abbate, M Schwenk, BC Presley… - Pure and Applied …, 2018 - degruyter.com
In the past decade, the world has experienced a large increase in the number of novel compounds appearing on the illicit drug market for recreational purposes. Such substances are …
Number of citations: 52 www.degruyter.com
SD Banister, M Connor - New Psychoactive Substances: Pharmacology …, 2018 - Springer
Synthetic cannabinoid receptor agonists (SCRAs) are the largest and most structurally diverse class of new psychoactive substances (NPS). Although the earliest SCRA NPS were …
Number of citations: 70 link.springer.com
X Diao, J Carlier, KB Scheidweiler, MA Huestis - Forensic Toxicology, 2017 - Springer
… SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide) emerged in the market in 2013 (Fig. 1). SDB-006 is structurally similar to SDB-001, JWH-018 and UR-144 (Fig. …
Number of citations: 9 link.springer.com
A Ottavi - 2017 - amu.hal.science
En France, à l’heure où de nombreuses questions se posent à propos de la légalisation du cannabis, la consommation de celui-ci ne cesse d’augmenter. Une nouvelle problématique …
Number of citations: 0 amu.hal.science
H Santos
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.